molecular formula C15H14N2O3S B5713432 N-(3-nitrophenyl)-3-(phenylthio)propanamide

N-(3-nitrophenyl)-3-(phenylthio)propanamide

Cat. No. B5713432
M. Wt: 302.4 g/mol
InChI Key: ZKLQIGKKKCFBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-3-(phenylthio)propanamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

N-(3-nitrophenyl)-3-(phenylthio)propanamide works by binding to the extracellular domain of chloride channels, which prevents chloride ions from passing through the channel. This inhibition of chloride channels has been shown to affect a variety of physiological processes, including cell volume regulation, membrane potential, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3-(phenylthio)propanamide has been shown to have a variety of biochemical and physiological effects. For example, N-(3-nitrophenyl)-3-(phenylthio)propanamide has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is a chloride channel that is mutated in patients with cystic fibrosis. N-(3-nitrophenyl)-3-(phenylthio)propanamide has also been shown to affect the activity of other ion channels, including potassium channels and calcium channels.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-nitrophenyl)-3-(phenylthio)propanamide in lab experiments is its potency as an inhibitor of chloride channels. This allows researchers to study the role of chloride channels in various biological systems with a high degree of specificity. However, one limitation of using N-(3-nitrophenyl)-3-(phenylthio)propanamide is its potential for off-target effects. N-(3-nitrophenyl)-3-(phenylthio)propanamide has been shown to affect the activity of other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(3-nitrophenyl)-3-(phenylthio)propanamide. One area of interest is the role of chloride channels in cancer biology. It has been suggested that chloride channels may play a role in tumor growth and metastasis, and N-(3-nitrophenyl)-3-(phenylthio)propanamide could be used to study this hypothesis. Another area of interest is the development of more specific inhibitors of chloride channels. While N-(3-nitrophenyl)-3-(phenylthio)propanamide is a potent inhibitor of chloride channels, it also affects the activity of other ion channels. Developing more specific inhibitors of chloride channels could help researchers better understand the role of chloride channels in various biological systems.
Conclusion:
In conclusion, N-(3-nitrophenyl)-3-(phenylthio)propanamide, or N-(3-nitrophenyl)-3-(phenylthio)propanamide, is a chemical compound that has been widely used in scientific research for its ability to inhibit chloride channels. N-(3-nitrophenyl)-3-(phenylthio)propanamide has been shown to have a variety of biochemical and physiological effects and has been used to study the role of chloride channels in various biological systems. While N-(3-nitrophenyl)-3-(phenylthio)propanamide has several advantages as an inhibitor of chloride channels, it also has limitations, and there are several future directions for research involving N-(3-nitrophenyl)-3-(phenylthio)propanamide.

Synthesis Methods

The synthesis of N-(3-nitrophenyl)-3-(phenylthio)propanamide involves the reaction of 3-nitrobenzoyl chloride with thiophenol in the presence of a base. The resulting product is N-(3-nitrophenyl)-3-(phenylthio)propanamide, which can be purified using column chromatography. This synthesis method has been well-established and is commonly used in research laboratories.

Scientific Research Applications

N-(3-nitrophenyl)-3-(phenylthio)propanamide has been used extensively in scientific research for its ability to inhibit chloride channels. Chloride channels play a critical role in many physiological processes, including cell volume regulation, membrane potential, and neurotransmitter release. By inhibiting chloride channels, N-(3-nitrophenyl)-3-(phenylthio)propanamide has been shown to affect these processes and has been used to study the role of chloride channels in various biological systems.

properties

IUPAC Name

N-(3-nitrophenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(9-10-21-14-7-2-1-3-8-14)16-12-5-4-6-13(11-12)17(19)20/h1-8,11H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLQIGKKKCFBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-3-(phenylsulfanyl)propanamide

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